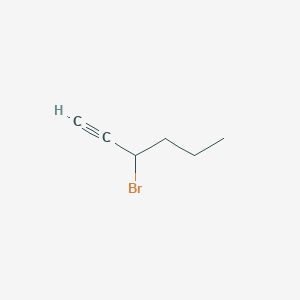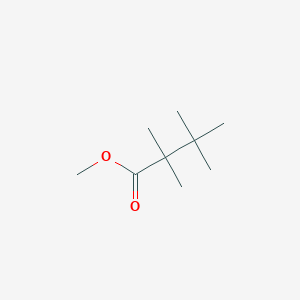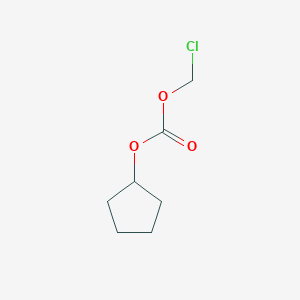
Chloromethyl cyclopentyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl cyclopentyl carbonate is an organic compound characterized by a cyclopentane ring bonded to a chloromethyl group and a carbonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyl cyclopentyl carbonate can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with phosgene in the presence of a base to form cyclopentyl chloroformate, which is then reacted with methanol to produce this compound. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl cyclopentyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: The carbonate ester can be hydrolyzed under acidic or basic conditions to yield cyclopentanol and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, with reaction temperatures ranging from room temperature to slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted cyclopentyl carbonates with various functional groups.
Hydrolysis: Major products are cyclopentanol and carbon dioxide.
Oxidation and Reduction: Products include cyclopentanone (oxidation) and cyclopentanol (reduction).
Wissenschaftliche Forschungsanwendungen
Chloromethyl cyclopentyl carbonate has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the production of polymers and advanced materials with specific properties.
Green Chemistry: Employed in environmentally friendly synthesis processes due to its relatively low toxicity and biodegradability.
Wirkmechanismus
The mechanism of action of chloromethyl cyclopentyl carbonate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonate ester can undergo hydrolysis, releasing carbon dioxide and forming alcohols. These reactions are facilitated by the molecular structure and electronic properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl methyl carbonate: Similar structure but lacks the chloromethyl group.
Cyclopentyl chloroformate: Contains a chloroformate group instead of a carbonate ester.
Cyclopentyl acetate: An ester with an acetate group instead of a carbonate ester.
Uniqueness
Chloromethyl cyclopentyl carbonate is unique due to the presence of both a chloromethyl group and a carbonate ester, which confer distinct reactivity and versatility in chemical reactions. This combination makes it valuable in various applications, particularly in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
51942-26-8 |
|---|---|
Molekularformel |
C7H11ClO3 |
Molekulargewicht |
178.61 g/mol |
IUPAC-Name |
chloromethyl cyclopentyl carbonate |
InChI |
InChI=1S/C7H11ClO3/c8-5-10-7(9)11-6-3-1-2-4-6/h6H,1-5H2 |
InChI-Schlüssel |
ARHAAELLIYFIRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC(=O)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
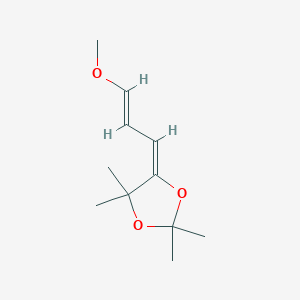
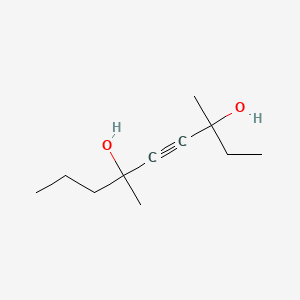

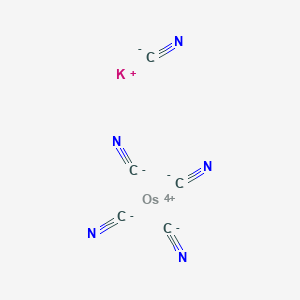
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)

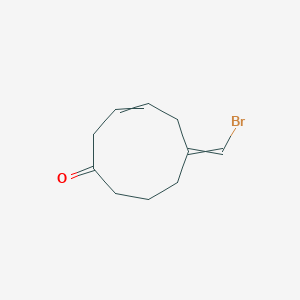
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)

